molecular formula C32H24N4O2S2 B10894084 Piperazine-1,4-diylbis{[2-(thiophen-2-yl)quinolin-4-yl]methanone}

Piperazine-1,4-diylbis{[2-(thiophen-2-yl)quinolin-4-yl]methanone}

Cat. No.: B10894084
M. Wt: 560.7 g/mol
InChI Key: CMFNMDQLQBLRFJ-UHFFFAOYSA-N
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Description

2-(2-THIENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE is a complex organic compound that features a quinoline and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-THIENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline and thiophene rings, followed by their functionalization. The final step involves the coupling of these rings with a piperazine moiety under specific conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring, potentially reducing it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-(2-THIENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-THIENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The quinoline and thiophene moieties can interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.

    Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid, which is used in organic synthesis.

Uniqueness

What sets 2-(2-THIENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE apart is its combined structure of quinoline and thiophene rings, coupled with a piperazine moiety. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C32H24N4O2S2

Molecular Weight

560.7 g/mol

IUPAC Name

[4-(2-thiophen-2-ylquinoline-4-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylquinolin-4-yl)methanone

InChI

InChI=1S/C32H24N4O2S2/c37-31(23-19-27(29-11-5-17-39-29)33-25-9-3-1-7-21(23)25)35-13-15-36(16-14-35)32(38)24-20-28(30-12-6-18-40-30)34-26-10-4-2-8-22(24)26/h1-12,17-20H,13-16H2

InChI Key

CMFNMDQLQBLRFJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CS7

Origin of Product

United States

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